molecular formula C26H25BrN2O4 B11542319 3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate

Cat. No.: B11542319
M. Wt: 509.4 g/mol
InChI Key: LIIPBJNHFRFMOC-RWPZCVJISA-N
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Description

3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE: is a complex organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a bromobenzoate group attached to a phenyl ring, which is further connected to a phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps:

    Formation of the Phenoxyacetamido Intermediate:

    Formation of the Iminomethyl Intermediate:

    Final Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyacetamido groups.

    Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.

    Biological Probes: Can be used in the development of probes for studying biological pathways.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying related compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, modulating their activity. The bromobenzoate group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The iminomethyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • 3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-CHLOROBENZOATE
  • 3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 2-FLUOROBENZOATE

Uniqueness:

  • Bromine Substitution: The presence of the bromine atom in the bromobenzoate group enhances the compound’s reactivity and binding affinity compared to its chloro and fluoro analogs.
  • Steric Effects: The steric hindrance provided by the bromine atom can influence the compound’s interaction with its targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

[3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C26H25BrN2O4/c1-17(2)21-12-11-18(3)13-24(21)32-16-25(30)29-28-15-19-7-6-8-20(14-19)33-26(31)22-9-4-5-10-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

LIIPBJNHFRFMOC-RWPZCVJISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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